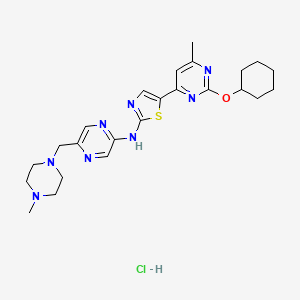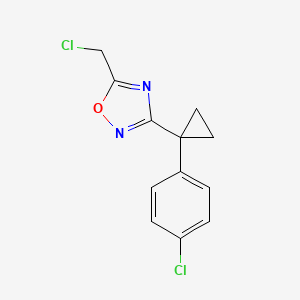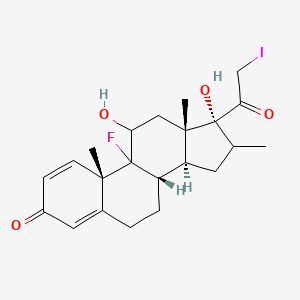
4'-Hydroxy N-Desisopropyl Delavirdine 4'-O-Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate is a derivative of Delavirdine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This compound is characterized by the presence of a sulfate group at the 4’-hydroxy position and the absence of an isopropyl group, which differentiates it from its parent compound, Delavirdine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate typically involves multiple steps, starting from Delavirdine. The key steps include:
Hydrolysis: Delavirdine undergoes hydrolysis to remove the isopropyl group, resulting in N-Desisopropyl Delavirdine.
Hydroxylation: The N-Desisopropyl Delavirdine is then hydroxylated at the 4’ position to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Utilizing large reactors for each step to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and potency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfate group can be reduced to a hydroxy group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Conversion to 4’-Hydroxy N-Desisopropyl Delavirdine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its antiviral properties and potential use in HIV treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of 4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate involves binding to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities. This prevents the replication of the viral genome, thereby inhibiting the proliferation of the virus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Delavirdine: The parent compound, which contains an isopropyl group and lacks the sulfate group.
N-Desisopropyl Delavirdine: Lacks both the isopropyl and sulfate groups.
4’-Hydroxy Delavirdine: Contains the hydroxy group but retains the isopropyl group.
Uniqueness
4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate is unique due to the presence of both the hydroxy and sulfate groups, which confer distinct chemical properties and potential biological activities compared to its analogs .
Propriétés
Numéro CAS |
188780-38-3 |
|---|---|
Formule moléculaire |
C₁₉H₂₂N₆O₇S₂ |
Poids moléculaire |
510.54 |
Synonymes |
N-[2-[[4-[3-amino-4-(sulfooxy)-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide; 1-[3-Amino-4-(sulfooxy)-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)



![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
![1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)

